molecular formula C10H10ClNO3 B2872125 4-[(2-Chloropropanoyl)amino]benzoic acid CAS No. 860597-14-4

4-[(2-Chloropropanoyl)amino]benzoic acid

Cat. No.: B2872125
CAS No.: 860597-14-4
M. Wt: 227.64
InChI Key: XBNHIMDSBBJEJN-UHFFFAOYSA-N
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Description

4-[(2-Chloropropanoyl)amino]benzoic acid is a chemical compound with the molecular formula C10H10ClNO3. It is known for its intricate molecular structure and is used in various scientific research applications. This compound is characterized by the presence of a chloropropanoyl group attached to an amino benzoic acid moiety.

Scientific Research Applications

4-[(2-Chloropropanoyl)amino]benzoic acid is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloropropanoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloropropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and 2-chloropropanoic acid.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of this compound.

    Hydrolysis: Major products are 4-aminobenzoic acid and 2-chloropropanoic acid.

Mechanism of Action

The mechanism of action of 4-[(2-Chloropropanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the chloropropanoyl group, making it less reactive in substitution reactions.

    2-Chloropropanoic acid: Lacks the amino benzoic acid moiety, limiting its applications in enzyme inhibition studies.

    4-[(2-Bromopropanoyl)amino]benzoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

4-[(2-Chloropropanoyl)amino]benzoic acid is unique due to the presence of both the chloropropanoyl and amino benzoic acid groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for scientific research.

Properties

IUPAC Name

4-(2-chloropropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-4-2-7(3-5-8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNHIMDSBBJEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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